![molecular formula C17H15N3O2S B2919637 N-(3-(6-ethoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 899954-57-5](/img/structure/B2919637.png)
N-(3-(6-ethoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide, also known as EPTC, is a synthetic compound that belongs to the family of thiocarbamate herbicides. EPTC is widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. In recent years, EPTC has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide”, are an important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Applications
Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties . This suggests that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide” could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Thiophene-based compounds have also been found to have antimicrobial properties . This indicates that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide” could be used in the development of new antimicrobial agents.
Anticancer Applications
Thiophene derivatives have shown anticancer properties . This suggests that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide” could potentially be used in cancer treatment research.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide” could have potential applications in this field.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This indicates that “N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide” could be used in the development of new semiconductor materials.
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBYGFWMMKGXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085813 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide |
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